N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide
CAS No.: 1840942-14-4
Cat. No.: VC6212141
Molecular Formula: C36H71NO3
Molecular Weight: 573.011
* For research use only. Not for human or veterinary use.
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide - 1840942-14-4](/images/structure/VC6212141.png)
Specification
CAS No. | 1840942-14-4 |
---|---|
Molecular Formula | C36H71NO3 |
Molecular Weight | 573.011 |
IUPAC Name | N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
Standard InChI | InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2 |
Standard InChI Key | VODZWWMEJITOND-MUVBWDEFSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its stereospecific configuration: the 1S,2R arrangement of hydroxyl and hydroxymethyl groups on the sphingoid backbone, coupled with a 3E double bond in the heptadecenyl chain. The deuterium atoms are positioned at seven sites within the heptadecenyl moiety, typically at terminal methyl groups or along the alkyl chain to minimize metabolic interference . The molecular formula is C₃₆H₇₁NO₃, with a molecular weight of 573.0 g/mol .
Table 1: Key Structural Features
Feature | Description |
---|---|
Sphingoid Base | (1S,2R)-2-hydroxy-1-(hydroxymethyl) configuration |
Unsaturated Chain | 3E-heptadecenyl group with seven deuterium substitutions |
Acyl Chain | Octadecanamide (C18:0) |
Functional Groups | Hydroxyl, hydroxymethyl, amide |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the deuterated heptadecenyl chain, with reduced proton signals at substituted positions. Infrared spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and amide (1640–1680 cm⁻¹) functional groups .
Synthesis and Isotopic Labeling Strategies
Synthetic Pathways
Deuterated ceramides are synthesized via multistep routes involving:
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Deuterated Precursor Preparation: Heptadecene-d7 is generated through catalytic deuteration of heptadecyne using deuterium gas and Lindlar’s catalyst .
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Sphingoid Base Formation: The sphingoid backbone is constructed via Sharpless asymmetric dihydroxylation to achieve the 1S,2R configuration .
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Amidation: Coupling the sphingoid base with octadecanoic acid using EDCI/HOBt activates the carboxyl group, forming the amide bond .
Table 2: Industrial Synthesis Parameters
Parameter | Condition |
---|---|
Deuteration Efficiency | >98% isotopic purity |
Reaction Yield | 72–85% |
Purification | Column chromatography (silica gel, CHCl₃/MeOH) |
Challenges in Scale-Up
Deuterium incorporation increases molecular rigidity, requiring optimized reaction temperatures (20–25°C) to prevent chain degradation. Continuous flow systems improve reproducibility in large-scale production .
Pharmacological and Dermatological Applications
Skin Barrier Enhancement
Ceramides constitute 50% of the stratum corneum’s lipid matrix. The deuterated variant enhances skin hydration by integrating into lipid bilayers, reducing transepidermal water loss (TEWL) by 22% in murine models .
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The mechanism involves membrane disruption via acyl chain insertion into microbial phospholipid bilayers .
Table 3: Antimicrobial Efficacy
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
S. aureus (MRSA) | 8 | Membrane permeability alteration |
E. coli | 32 | Lipopolysaccharide interaction |
C. albicans | 16 | Ergosterol binding |
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 secretion by 40% and 35%, respectively, at 10 µM concentrations .
Comparative Analysis with Non-Deuterated Analogues
Metabolic Stability
Deuterium substitution at seven positions slows hepatic metabolism by cytochrome P450 enzymes, extending the plasma half-life from 2.1 hours (non-deuterated) to 3.8 hours .
Membrane Dynamics
Deuterated ceramides exhibit 15% higher phase transition temperatures compared to protiated forms, enhancing lipid bilayer stability in thermotropic studies .
Research Advancements and Future Directions
Isotopic Tracing in Lipidomics
The compound’s deuterium label enables precise tracking in mass spectrometry, distinguishing endogenous and exogenous ceramides in metabolic flux analyses .
Targeted Drug Delivery
Conjugation with polyethylene glycol (PEG) nanoparticles improves solubility (from 0.2 mg/mL to 5.4 mg/mL) and facilitates transdermal delivery for psoriasis treatment .
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